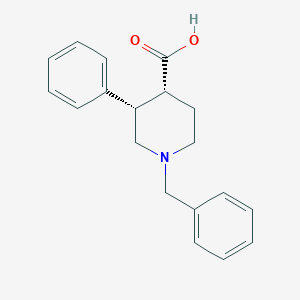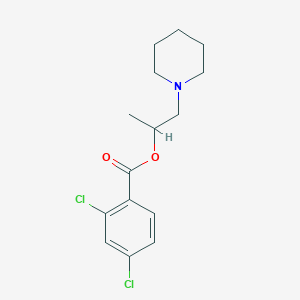
2-(Diethylamino)ethyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-bromobenzoate, also known as DEET, is a chemical compound that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-bromobenzoate is widely used as an insect repellent, but it also has other scientific research applications. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2-(Diethylamino)ethyl 2-bromobenzoate has also been studied for its potential use as a drug delivery system. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to enhance the transdermal delivery of drugs, which could be useful in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 2-bromobenzoate as an insect repellent is not fully understood. It is believed that 2-(Diethylamino)ethyl 2-bromobenzoate works by interfering with the insect's ability to detect human odors. 2-(Diethylamino)ethyl 2-bromobenzoate may also interfere with the insect's ability to detect carbon dioxide, which is a key component of human breath. 2-(Diethylamino)ethyl 2-bromobenzoate may also act as an irritant to insects, causing them to avoid contact with the treated surface.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. 2-(Diethylamino)ethyl 2-bromobenzoate has also been shown to affect the activity of ion channels in nerve cells. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a low level of toxicity in humans, but it can cause skin irritation and other adverse effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)ethyl 2-bromobenzoate has a number of advantages for use in lab experiments. 2-(Diethylamino)ethyl 2-bromobenzoate is readily available and relatively inexpensive. 2-(Diethylamino)ethyl 2-bromobenzoate is also stable under a wide range of conditions, making it easy to store and transport. However, 2-(Diethylamino)ethyl 2-bromobenzoate can be toxic to some laboratory animals, and care should be taken when handling 2-(Diethylamino)ethyl 2-bromobenzoate in the laboratory.
Orientations Futures
There are a number of future directions for research on 2-(Diethylamino)ethyl 2-bromobenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 2-(Diethylamino)ethyl 2-bromobenzoate. Another area of research is the development of new drug delivery systems that use 2-(Diethylamino)ethyl 2-bromobenzoate as a transdermal enhancer. Finally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)ethyl 2-bromobenzoate, particularly in humans.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Propriétés
Nom du produit |
2-(Diethylamino)ethyl 2-bromobenzoate |
|---|---|
Formule moléculaire |
C13H18BrNO2 |
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
WPZPFFHVCJCRKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)